![molecular formula C25H22BrN3O3 B4162276 6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)
6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as 6-Bromo-DBNQ or 6-bromo-2-(2-pyridinyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit interesting biological activities.
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of PKC by binding to its regulatory domain. PKC is a family of enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent inhibitory activity against PKC and its interesting biological activities. However, its limitations include its complex synthesis process and limited availability.
Future Directions
For research on 6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide could include:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for cancer and other diseases.
2. Development of new synthetic methods to improve its availability and reduce its cost.
3. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
4. Investigation of its potential as a tool for studying PKC and other signaling pathways in vitro and in vivo.
In conclusion, 6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound with interesting biological activities and potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been found to exhibit interesting biological activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties. Furthermore, it has been reported to be a potent inhibitor of protein kinase C (PKC) and to modulate the activity of other signaling pathways.
properties
IUPAC Name |
6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O3/c1-15(16-7-10-23(31-2)24(12-16)32-3)28-25(30)19-14-22(21-6-4-5-11-27-21)29-20-9-8-17(26)13-18(19)20/h4-15H,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCIESYECCVSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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